The compound c(RGDfK) is a cyclic peptide that contains the amino acid sequence Arg-Gly-Asp (RGD), which is known for its ability to bind specifically to integrins, particularly the αVβ3 integrin. This integrin plays a crucial role in angiogenesis and tumor progression, making c(RGDfK) significant in biomedical research and therapeutic applications. The compound is primarily used in imaging and targeting applications, particularly in cancer diagnostics.
c(RGDfK) is classified as a cyclic peptide, which distinguishes it from linear peptides due to its unique structure that enhances stability and binding affinity to integrins. It is synthesized from natural amino acids and has been widely studied for its role in targeted drug delivery and imaging agents in positron emission tomography (PET).
The synthesis of c(RGDfK) typically involves solid-phase peptide synthesis (SPPS), where the peptide chain is assembled on a solid support. The process includes:
For example, in one synthesis method, the peptide was prepared by mixing activated amino acids with a resin-bound precursor in anhydrous dimethylformamide (DMF) followed by cyclization under specific conditions. The final product was purified using high-performance liquid chromatography (HPLC) to achieve high purity levels (>98%) .
The molecular structure of c(RGDfK) consists of a cyclic arrangement of four amino acids: arginine (Arg), glycine (Gly), aspartic acid (Asp), and lysine (Lys). This cyclic configuration enhances its stability and receptor binding capabilities.
The molecular formula for c(RGDfK) is , with a molecular weight of approximately 302.32 g/mol. The cyclic nature of the peptide contributes to its conformational rigidity, which is essential for effective binding to integrins.
c(RGDfK) can undergo various chemical reactions, primarily involving conjugation with other biomolecules or radiolabeling for imaging purposes. Common reactions include:
For instance, radiolabeling with gallium-68 involves heating the peptide with gallium chloride in an automated synthesis module, achieving high yields (>98%) and specific activities suitable for clinical applications .
c(RGDfK) exerts its biological effects primarily through its interaction with integrins on the surface of cells, particularly endothelial cells involved in angiogenesis. Upon binding to αVβ3 integrin, c(RGDfK) triggers intracellular signaling pathways that can influence cell adhesion, migration, and survival.
Studies have shown that the binding affinity of c(RGDfK) to αVβ3 integrin is significantly higher than that of linear RGD peptides, making it a valuable tool in targeted therapies .
Relevant data indicate that c(RGDfK) maintains stability under physiological conditions, making it suitable for in vivo applications .
c(RGDfK) has several applications in scientific research and clinical settings:
CAS No.: 3463-92-1
CAS No.: 85137-47-9
CAS No.:
CAS No.:
CAS No.: 141042-20-8
CAS No.: 916610-55-4